5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
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Overview
Description
5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines under appropriate conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triazoles
Scientific Research Applications
5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 1-[5-(2-Fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine
Uniqueness
5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5FN4 |
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Molecular Weight |
188.16 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H5FN4/c10-7-4-2-1-3-6(7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) |
InChI Key |
ZCONVIFDAAMTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2C#N)F |
Origin of Product |
United States |
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